molecular formula C48H37N3 B1645304 N,N-Bis(4'-diphenylamino-4-biphenylyl)amine CAS No. 167218-39-5

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine

Cat. No. B1645304
CAS RN: 167218-39-5
M. Wt: 655.8 g/mol
InChI Key: MSCKYQJGPSVFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(4’-diphenylamino-4-biphenylyl)amine is a chemical compound with the molecular formula C48H37N3. It appears as a white to orange to green powder or crystal .


Physical And Chemical Properties Analysis

N,N-Bis(4’-diphenylamino-4-biphenylyl)amine is a solid at 20°C. It should be stored under inert gas as it is air sensitive. It has a melting point of 209.0 to 213.0°C and is soluble in toluene .

Scientific Research Applications

Optoelectronic Applications

This compound, being a derivative of diphenylamine, has found special interest among researchers due to its adjustable optoelectronic properties . It can be applied in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells . The functional groups can affect the energy levels of materials, influencing the color of the light emitted .

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the development of OLEDs. Theoretical studies on the optical and electronic properties and electron transfer ability of a substance based on diphenylamine and benzothiadiazole, OMC-M (a derivative of OMC, 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole) have shown good ambipolarity and application in OLEDs .

Fluorescent Sensors

Pyrimidine chromophores have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives . The compound’s electron-lone pairs of the two nitrogen atoms are available for protonation, complexation, and formation of hydrogen bonds, enabling us to tune the electron-withdrawing strength of this core .

Emissive Materials

During the past two decades, there has been an important interest in the design of pyrimidine-based emissive materials . The compound exhibits intense emission in moderately polar solvents as well as in solid state .

Thermally Activated Delayed Fluorescence

Pyrimidine derivatives have also been used with success as emitters for third-generation OLEDs based on thermally activated delayed fluorescence .

Two-Photon Absorption Properties

4,6-distyrylpyrimidine derivatives are also well-known for their two-photon absorption properties and numerous structures have been developed for bio-imaging in particular .

White Light Emission

Controlled protonation of some pyrimidine compounds has also been described for white light emission .

Dye-Sensitized Solar Cells (DSSC)

Organic/metal-organic photosensitizers for DSSC have been developed using this compound .

properties

IUPAC Name

4-[4-(N-phenylanilino)phenyl]-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H37N3/c1-5-13-43(14-6-1)50(44-15-7-2-8-16-44)47-33-25-39(26-34-47)37-21-29-41(30-22-37)49-42-31-23-38(24-32-42)40-27-35-48(36-28-40)51(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36,49H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCKYQJGPSVFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H37N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Reactant of Route 2
Reactant of Route 2
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Reactant of Route 3
Reactant of Route 3
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Reactant of Route 4
Reactant of Route 4
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Reactant of Route 5
Reactant of Route 5
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Reactant of Route 6
Reactant of Route 6
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.